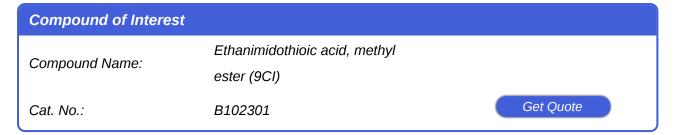


Toxicological Profile of Ethanimidothioic acid, methyl ester (9CI)

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethanimidothioic acid, methyl ester (9CI), commonly known as methomyl, is a broad-spectrum carbamate insecticide.[1][2] First introduced in 1966, it is utilized to control a wide array of insect pests on various agricultural crops and commercial sites.[1][3] This technical guide provides a comprehensive overview of the toxicological profile of methomyl, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways of its toxicity.

Chemical Identity:



Parameter	Value
IUPAC Name	S-methyl N- [(methylcarbamoyl)oxy]thioacetimidate[4]
Synonyms	Methomyl, Lannate, Nudrin[5]
CAS Number	16752-77-5[5]
Chemical Formula	C5H10N2O2S[1][5]
Molar Mass	162.21 g/mol [1][5]
Appearance	White crystalline solid with a slight sulfurous odor[1]
Water Solubility	58 g/L at 25°C[2]

Quantitative Toxicological Data

The toxicity of methomyl has been evaluated across various species and exposure routes. The following tables summarize the key quantitative data.

Acute Toxicity

Methomyl is classified as highly toxic via the oral route (EPA Toxicity Category I).[1]



Test	Species	Route	LD50/LC50	Reference
LD50	Rat	Oral	17-24 mg/kg	[2][3]
Rat (male)	Oral	20.0 mg/kg	[6]	
Mouse	Oral	10 mg/kg	[3]	
Guinea Pig	Oral	15 mg/kg	[3]	
Hen	Oral	28 mg/kg	[3]	
Bobwhite Quail	Oral	24.2 mg/kg	[3]	
Mallard	Oral	15.9 mg/kg	[3]	
Red-winged Blackbird	Oral	10 mg/kg	[3]	_
LC50 (96-hour)	Rainbow Trout	Aquatic	3.4 mg/L	[3]
Bluegill Sunfish	Aquatic	0.8 mg/L	[3]	
LC50 (48-hour)	Daphnia magna	Aquatic	0.0287 mg/L	[3]

Chronic Toxicity and Acceptable Intake



Parameter	Value	Species	Study Duration	Basis	Reference
NOAEL	5 mg/kg/day	Rat	2 years	No observed adverse effects in a feeding study. [3]	[3]
3.1 mg/kg/day	Dog	2 years	No observed adverse effects in a feeding study.	[7]	
8.7 mg/kg/day	Mouse	Long-term	No observed adverse effects in a feeding study.	[7]	
ADI	0.02 mg/kg/day	Human	-	Based on a NOAEL of 0.1 mg/kg bw in a study with volunteers and a safety factor of 5.[8]	[8]
RfD	0.025 mg/kg/day	Human	-	-	[3]

Mechanism of Action: Acetylcholinesterase Inhibition

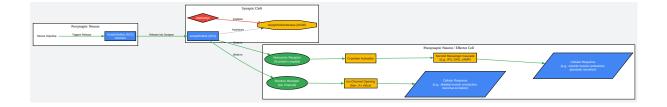
The primary mechanism of methomyl toxicity is the inhibition of the enzyme acetylcholinesterase (AChE).[5][7] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses and neuromuscular junctions.[5]



Inhibition of AChE by methomyl leads to the accumulation of ACh, resulting in continuous stimulation of muscarinic and nicotinic receptors.[5] This overstimulation leads to a condition known as cholinergic crisis, characterized by a wide range of symptoms.[9][10]

Signaling Pathways

The accumulation of acetylcholine at the synapse hyperstimulates two main types of cholinergic receptors: muscarinic and nicotinic receptors, each with distinct downstream signaling pathways.



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Acetylcholinesterase Inhibition by Methomyl

Experimental Protocols

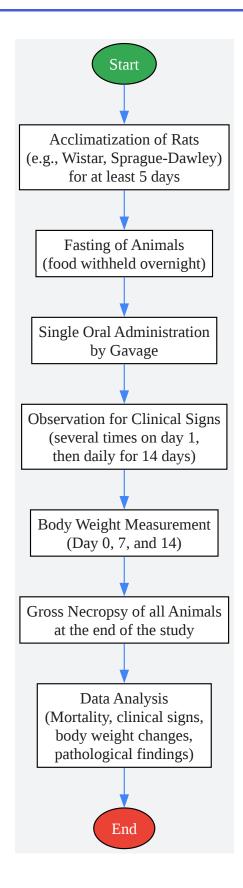


The toxicological evaluation of methomyl has been conducted through a series of standardized experimental protocols.

Acute Oral Toxicity Study (Adapted from OECD Guideline 423)

This study aims to determine the median lethal dose (LD50) of a substance after a single oral administration.





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Acute Oral Toxicity Experimental Workflow



Chronic Toxicity and Carcinogenicity Studies (Adapted from OECD Guidelines 452 & 451)

These long-term studies are designed to assess the potential for a substance to cause adverse health effects, including cancer, following prolonged and repeated exposure.

- Test System: Typically conducted in two rodent species, most commonly rats (e.g., Sprague-Dawley) and mice (e.g., CD-1). A one-year study in a non-rodent species, such as the beagle dog, is also often performed for chronic toxicity.
- Dose Administration: The test substance is administered in the diet at three or more dose levels, plus a control group.
- Duration: For carcinogenicity, studies in rats typically last for 24 months, and in mice for 18 to 24 months.[11] Chronic toxicity studies in dogs are often conducted for one year.
- Observations: Include daily clinical observations, regular body weight and food consumption measurements, hematology, clinical chemistry, urinalysis, and detailed gross and microscopic pathological examinations of all animals.

Reproductive and Developmental Toxicity Studies

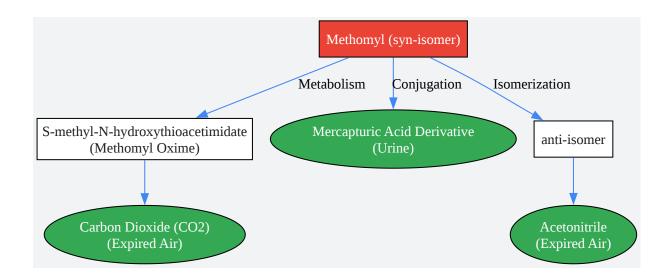
These studies evaluate the potential of a substance to interfere with reproduction and normal development.

- Reproductive Toxicity: In a typical study, male and female rats are administered the test
 substance for a pre-mating period, during mating, gestation, and lactation.[12] Parameters
 evaluated include fertility, gestation length, litter size, and viability and growth of offspring.
 For example, in one study, male rats were dosed orally with methomyl for 65 consecutive
 days to assess effects on fertility, sperm parameters, and testicular histology.[6]
- Developmental Toxicity (Teratogenicity): Pregnant animals (usually rats or rabbits) are dosed
 with the test substance during the period of organogenesis. Fetuses are then examined for
 any structural abnormalities. Methomyl has not been found to be teratogenic in rats or
 rabbits.[3]



Toxicokinetics and Metabolism

Methomyl is rapidly absorbed, metabolized, and excreted in mammals.[10] Following oral administration in rats, a significant portion is eliminated as carbon dioxide and acetonitrile in expired air, with the remainder excreted as polar metabolites in the urine.[7][10] The major urinary metabolite is the mercapturic acid derivative of methomyl.[10] Methomyl does not tend to accumulate in tissues.[10] The metabolic fate can depend on the isomeric configuration, with the syn-isomer primarily degraded to carbon dioxide and the anti-isomer to acetonitrile.[7]



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Simplified Metabolic Pathway of Methomyl

Genotoxicity and Carcinogenicity

Methomyl has been tested in a variety of in vitro and in vivo assays and has not been found to be mutagenic or genotoxic.[3][7] Long-term feeding studies in rats and mice have not shown any evidence of carcinogenicity.[3][7]

Conclusion

Ethanimidothioic acid, methyl ester (methomyl) is a highly toxic carbamate insecticide with a well-defined mechanism of action involving the inhibition of acetylcholinesterase. Its



toxicological profile is characterized by high acute oral toxicity and the potential for cholinergic crisis upon overexposure. Chronic and reproductive toxicity studies have established no-observed-adverse-effect levels that inform the setting of acceptable daily intake values for human risk assessment. Methomyl is not considered to be mutagenic, carcinogenic, or teratogenic. A thorough understanding of its toxicological properties and the underlying mechanisms is crucial for the safe handling and use of this compound in agricultural and other settings.

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